molecular formula C21H15NO B11955761 N-(9-Anthracenylmethylene)-4-hydroxyaniline CAS No. 32745-90-7

N-(9-Anthracenylmethylene)-4-hydroxyaniline

Cat. No.: B11955761
CAS No.: 32745-90-7
M. Wt: 297.3 g/mol
InChI Key: VCUGRJGFYONFQV-UHFFFAOYSA-N
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Description

N-(9-Anthracenylmethylene)-4-hydroxyaniline: is an organic compound that belongs to the class of Schiff bases It is characterized by the presence of an anthracene moiety linked to a hydroxyaniline group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Anthracenylmethylene)-4-hydroxyaniline typically involves the condensation reaction between 9-anthracenecarboxaldehyde and 4-hydroxyaniline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(9-Anthracenylmethylene)-4-hydroxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted anthracene and hydroxyaniline derivatives.

Mechanism of Action

The mechanism of action of N-(9-Anthracenylmethylene)-4-hydroxyaniline involves its interaction with molecular targets through its functional groups. The anthracene moiety can intercalate with DNA, while the hydroxyaniline group can form hydrogen bonds with biological molecules. These interactions can disrupt cellular processes, leading to cytostatic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9-Anthracenylmethylene)-4-hydroxyaniline is unique due to the presence of both the anthracene and hydroxyaniline moieties, which confer distinct photophysical properties and reactivity. This makes it particularly useful in applications requiring fluorescence and specific chemical interactions.

Properties

CAS No.

32745-90-7

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

IUPAC Name

4-(anthracen-9-ylmethylideneamino)phenol

InChI

InChI=1S/C21H15NO/c23-18-11-9-17(10-12-18)22-14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14,23H

InChI Key

VCUGRJGFYONFQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=C(C=C4)O

Origin of Product

United States

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